
Trimipramine maleate
概要
説明
トリミプラミンマレアートは、主に主要なうつ病の治療に使用される三環系抗うつ剤です。鎮静作用、不安解消作用、および弱い抗精神病作用が知られています。 他の三環系抗うつ剤とは異なり、トリミプラミンマレアートは比較的弱いモノアミン再取り込み阻害剤であり、その独特の薬理学的特性に貢献しています .
準備方法
合成経路と反応条件
トリミプラミンマレアートは、ジベンゾアゼピン環系の形成、それに続く側鎖の導入を含む一連の化学反応によって合成されます。合成は通常、次の手順を含みます。
ジベンゾアゼピン環の形成: この手順では、ビフェニル誘導体を環化させてジベンゾアゼピンコアを形成します。
側鎖の導入: 側鎖は、一連のアルキル化反応によって導入され、トリミプラミンが形成されます。
マレアート塩の形成: トリミプラミンは次に、マレイン酸と反応させてトリミプラミンマレアートを形成します.
工業生産方法
トリミプラミンマレアートの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、製薬基準を満たすための厳格な品質管理対策が含まれています .
化学反応の分析
反応の種類
トリミプラミンマレアートは、以下を含むさまざまな化学反応を起こします。
酸化: トリミプラミンは、N-オキシド誘導体を形成するために酸化することができます。
還元: 還元反応により、トリミプラミンをそのデスメチル誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
N-オキシド誘導体: 酸化によって形成されます。
デスメチル誘導体: 還元によって形成されます。
置換誘導体: 置換反応によって形成されます.
科学研究への応用
トリミプラミンマレアートは、幅広い科学研究への応用があります。
科学的研究の応用
Pharmacological Profile
Trimipramine maleate acts on the central nervous system (CNS) but does not primarily stimulate it like amphetamines. Its exact mechanism of action remains unclear; however, it is known to inhibit serotonin transport and norepinephrine uptake, increasing the availability of these neurotransmitters in the synaptic cleft . The compound is also noted for its sedative effects, making it beneficial for patients with insomnia related to depression.
Indications
The primary indications for this compound include:
- Depressive Disorders : It is particularly effective in treating endogenous depression and has been shown to be comparable to amitriptyline in less severely depressed patients .
- Insomnia : Clinical studies suggest that trimipramine improves sleep efficiency and total sleep time. A systematic review indicated an effect size of 0.55 against placebo for insomnia treatment over four weeks .
- Anxiety Disorders : Due to its anxiolytic properties, trimipramine is sometimes used off-label to manage anxiety symptoms.
Case Studies and Research Findings
-
Comparative Effectiveness :
- A study involving neurotic outpatients demonstrated that trimipramine was equivalent to amitriptyline for less-depressed patients but slightly less effective for those with severe depression .
- In hospitalized patients, both trimipramine and imipramine showed similar efficacy in alleviating depressive symptoms .
- Pharmacokinetics :
- Safety Profile :
Dosage and Administration
This compound is typically administered in capsule form, with dosages ranging from 50 mg to 200 mg per day depending on the severity of symptoms and patient response. Caution is advised when prescribing to elderly patients or those with hepatic or renal impairments due to increased sensitivity to side effects .
Contraindications and Precautions
作用機序
トリミプラミンマレアートは、ノルエピネフリンとセロトニンの再取り込みを阻害することによって効果を発揮し、それらのシナプス間隙における利用可能性を高めます。これは、神経伝達の強化と抑うつ症状の軽減につながります。 さらに、トリミプラミンマレアートは、抗ヒスタミン作用、抗セロトニン作用、抗アドレナリン作用、抗ドーパミン作用、および抗コリン作用を持っており、鎮静効果と不安解消効果に貢献しています .
類似化合物との比較
類似化合物
イミプラミン: 構造が似ていますが、モノアミン再取り込み阻害作用が強い別の三環系抗うつ剤。
アミトリプチリン: 強力な鎮静効果と、ノルエピネフリンとセロトニンの再取り込みのより強力な阻害が知られています。
トリミプラミンマレアートの独自性
トリミプラミンマレアートは、モノアミン再取り込みの比較的弱い阻害と顕著な鎮静効果のために、三環系抗うつ剤の中でユニークです。 これは、不安と不眠を伴ううつ病の治療に特に役立ちます .
生物活性
Trimipramine maleate is a tricyclic antidepressant (TCA) primarily used to treat depression and anxiety disorders. Its unique pharmacological profile differentiates it from other TCAs, contributing to its biological activity and therapeutic applications. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.
This compound functions by inhibiting the reuptake of neurotransmitters in the brain, specifically norepinephrine and serotonin. Unlike many other TCAs, trimipramine does not primarily act through monoamine oxidase inhibition or central nervous system stimulation. Instead, it modulates neurotransmitter levels, which is thought to contribute to its antidepressant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Bioavailability : Approximately 41% .
- Protein Binding : High binding affinity at about 94.9% .
- Half-life : Ranges from 23 to 24 hours .
- Metabolism : Primarily hepatic with active metabolites contributing to its pharmacological effects .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 41% |
Protein Binding | 94.9% |
Elimination Half-life | 23–24 hours |
Therapeutic Concentration | 0.5 to 1.2 μM (150–350 ng/mL) |
Clinical Efficacy
Trimipramine has been shown to be effective in treating depression, particularly in hospitalized patients where it demonstrated comparable efficacy to imipramine . A systematic review indicated that trimipramine also has a significant effect on insomnia, with a standardized mean difference (SMD) against placebo of 0.55 at four weeks .
Case Studies
-
Multicenter Study on Endogenous Depression :
A multicenter study assessed the efficacy of trimipramine in treating endogenous depression with associated sleep disturbances. The results indicated significant improvement in depressive symptoms and sleep quality among participants receiving trimipramine compared to those on placebo . -
Elderly Population Study :
A comparative study involving elderly subjects showed no clinically relevant differences in pharmacokinetics based on age or gender. However, caution is advised due to increased sensitivity in older adults .
Adverse Effects
Common side effects associated with trimipramine include:
- Sedation : More pronounced compared to other TCAs.
- Anticholinergic Effects : Dry mouth, blurred vision, constipation.
- Cardiovascular Effects : Orthostatic hypotension.
- Sexual Dysfunction : Impotence and loss of libido.
Pregnancy and Pediatric Use
This compound is classified as Pregnancy Category C, indicating potential risks during pregnancy due to embryotoxicity observed in animal studies . Its safety and effectiveness in pediatric populations have not been established.
特性
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
739-71-9 (Parent) | |
Record name | Trimipramine maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045315 | |
Record name | Trimipramine hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
521-78-8, 138283-60-0, 138283-61-1 | |
Record name | Trimipramine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimipramine maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimipramine hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimipramine hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMIPRAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。